Cas no 813-72-9 (2,2-Dimethylhexanoic acid)

2,2-Dimethylhexanoic acid is a branched-chain carboxylic acid characterized by its two methyl groups at the alpha position. This structural feature enhances its steric hindrance, influencing reactivity and stability in various chemical applications. The compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its hydrophobic nature and sterically hindered carboxyl group make it suitable for applications requiring controlled reactivity or tailored solubility properties. The high purity and consistent quality of 2,2-dimethylhexanoic acid ensure reliable performance in synthetic processes, contributing to its utility in research and industrial settings.
2,2-Dimethylhexanoic acid structure
2,2-Dimethylhexanoic acid structure
Product name:2,2-Dimethylhexanoic acid
CAS No:813-72-9
MF:C8H16O2
MW:144.211442947388
MDL:MFCD00965097
CID:720611
PubChem ID:87569201

2,2-Dimethylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • Hexanoic acid,2,2-dimethyl-
    • 2,2-Dimethylhexanoic Acid
    • 2,2-dimethyl-hexanoic acid
    • YTTWDTVYXAEAJA-UHFFFAOYSA-N
    • 2,2-DIMETHYLHEXANOICACID
    • dimethylhexanoic acid
    • LMFA01020150
    • dimethyl-hexanoic acid
    • 2,2-Dimethyl hexanoic acid
    • 2,2-Dimethylhexanoic acid #
    • Hexanoic acid, 2,2-dimethyl-
    • YTTWDTVYXAEAJA-UHFFFAOYSA-
    • D2809
    • A840112
    • InChI
    • 2,2-Dimethylhexanoic acid (ACI)
    • Caproic acid, α,α-dimethyl- (4CI)
    • AKOS009157383
    • SCHEMBL249872
    • F2147-6048
    • CS-0206772
    • 2,2-Dimethyl-hexanoic Acid; ?,?-Dimethyl-caproic Acid; 2,2-Dimethylhexanoic Acid
    • 813-72-9
    • DTXSID00276526
    • SY050154
    • T71346
    • FS-5877
    • CHEBI:179958
    • MFCD00965097
    • InChI=1/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
    • 2,2-Dimethylhexanoic acid
    • MDL: MFCD00965097
    • Inchi: 1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
    • InChI Key: YTTWDTVYXAEAJA-UHFFFAOYSA-N
    • SMILES: O=C(C(CCCC)(C)C)O
    • BRN: 1749961

Computed Properties

  • Exact Mass: 144.11500
  • Monoisotopic Mass: 144.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Surface Charge: 0
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 0,913 g/cm3
  • Melting Point: -21.25°C (estimate)
  • Boiling Point: 122°C/18mmHg(lit.)
  • Flash Point: 216-220°C
  • Refractive Index: 1.4270
  • PSA: 37.30000
  • LogP: 2.28740
  • Solubility: Not determined

2,2-Dimethylhexanoic acid Security Information

2,2-Dimethylhexanoic acid Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2,2-Dimethylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM344218-10g
2,2-Dimethylhexanoic acid
813-72-9 95%+
10g
$858 2024-07-23
abcr
AB171338-1 g
2,2-Dimethylhexanoic acid; .
813-72-9
1 g
€167.50 2023-07-20
Life Chemicals
F2147-6048-0.25g
2,2-dimethylhexanoic acid
813-72-9 95%+
0.25g
$96.0 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2809-5G
2,2-Dimethylhexanoic Acid
813-72-9 >98.0%(GC)(T)
5g
¥2970.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154699-250mg
2,2-Dimethylhexanoic acid
813-72-9 98%
250mg
¥221.90 2023-09-03
Life Chemicals
F2147-6048-2.5g
2,2-dimethylhexanoic acid
813-72-9 95%+
2.5g
$243.0 2023-09-06
Apollo Scientific
OR4136-1g
2,2-Dimethylhexanoic acid
813-72-9 98%
1g
£140.00 2025-02-20
Chemenu
CM344218-25g
2,2-Dimethylhexanoic acid
813-72-9 95%+
25g
$1715 2024-07-23
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L14664-250mg
2,2-Dimethylhexanoic acid, 94%
813-72-9 94%
250mg
¥1200.00 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277442-1g
2,2-Dimethylhexanoic acid
813-72-9 98%
1g
¥812.00 2024-07-28

2,2-Dimethylhexanoic acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, rt → 60 °C; 60 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 4
Reference
Direct β-C(sp3)-H Acetoxylation of Aliphatic Carboxylic Acids
Ghosh, Kiron K.; et al, Organic Letters, 2019, 21(17), 7154-7157

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Palladium-catalyzed 2-pyridylmethyl-directed β-C(sp3)-H activation and cyclization of aliphatic amides with gem-dibromoolefins: A rapid access to γ-lactams
Zhou, Danni; et al, Chinese Chemical Letters, 2018, 29(1), 191-193

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 40 °C; 40 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  78 °C; overnight, 78 °C → rt
1.3 Solvents: Water ;  rt
Reference
Ligand-Enabled, Palladium-Catalyzed β-C(sp3)-H Arylation of Weinreb Amides
Park, Hojoon; et al, ACS Catalysis, 2018, 8(10), 9292-9297

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 1 h, 40 °C; 40 °C → -78 °C
2.1 -78 °C; overnight, -78 °C → rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 4, rt
Reference
A Three-Component Arene Difunctionalization: Merger of C(sp3)/(sp2)-H Bond Addition
Ghosh, Arghadip ; et al, Angewandte Chemie, 2023, 62(51),

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Acetyl-β-alanine ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-phenylethyl]acetamid… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 110 °C; 110 °C → rt
1.2 Reagents: Formic acid ;  rt
Reference
Late-Stageβ-C(sp3)-H Deuteration of Carboxylic Acids
Uttry, Alexander; et al, Journal of the American Chemical Society, 2021, 143(29), 10895-10901

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

Synthetic Routes 7

Reaction Conditions
1.1 -78 °C; overnight, -78 °C → rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 4, rt
Reference
A Three-Component Arene Difunctionalization: Merger of C(sp3)/(sp2)-H Bond Addition
Ghosh, Arghadip ; et al, Angewandte Chemie, 2023, 62(51),

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Reference
Palladium-Catalyzed Arylation of Unactivated γ-Methylene C(sp3)-H and δ-C-H Bonds with an Oxazoline-Carboxylate Auxiliary
Ling, Peng-Xiang; et al, Chemistry - A European Journal, 2015, 21(48), 17503-17507

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
2.1 -
Reference
Lithium diisopropylamide
Bakker, Wouter I. Iwema; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-17

Synthetic Routes 10

Reaction Conditions
Reference
Lithium diisopropylamide
Bakker, Wouter I. Iwema; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-17

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, 40 °C; 40 °C → -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Reference
Ligand-enabled, palladium-catalyzed β-C(sp3)-H arylation of Weinreb amides
Park, Hojoon; et al, ChemRxiv, 2018, 1, 1-6

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Acetylglycine ,  Palladium diacetate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 110 °C
Reference
Late-stage β-C(sp3)-H deuteration of carboxylic acids
Uttry, Alexander; et al, ChemRxiv, 2021, 1, 1-7

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
Reference
Copper-catalyzed enantioselective Sonogashira-type oxidative cross-coupling of unactivated C(sp3)-H bonds with alkynes
Zhang, Zhen-Hua; et al, Nature Communications, 2019, 10(1),

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

Synthetic Routes 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
Reference
Copper-catalyzed enantioselective Sonogashira-type oxidative cross-coupling of unactivated C(sp3)-H bonds with alkynes
Zhang, Zhen-Hua; et al, Nature Communications, 2019, 10(1),

Synthetic Routes 16

Reaction Conditions
1.1 Reagents: Formic acid ,  Sulfuric acid Solvents: Acetic acid
Reference
Highly selective synthesis of acyclic tert-aliphatic carboxylic acids from acyclic tert-alcohols using sulfuric acid supersaturated with carbon monoxide
Takahashi, Yukio; et al, Synthetic Communications, 1989, 19(11-12), 1945-54

Synthetic Routes 17

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Palladium-Catalyzed β-Mesylation of Simple Amide via Primary sp3 C-H Activation
Zhao, Ren; et al, Organic Letters, 2017, 19(7), 1768-1771

Synthetic Routes 18

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Copper(II)/Silver(I)-Catalyzed Sequential Alkynylation and Annulation of Aliphatic Amides with Alkynyl Carboxylic Acids: Efficient Synthesis of Pyrrolidones
Zhang, Jitan; et al, Advanced Synthesis & Catalysis, 2016, 358(5), 792-807

Synthetic Routes 19

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 65 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Palladium-catalyzed 2-pyridylmethyl-directed β-C(sp3)-H activation and cyclization of aliphatic amides with gem-dibromoolefins: A rapid access to γ-lactams
Zhou, Danni; et al, Chinese Chemical Letters, 2018, 29(1), 191-193

Synthetic Routes 20

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Reference
Palladium-Catalyzed Arylation of Unactivated γ-Methylene C(sp3)-H and δ-C-H Bonds with an Oxazoline-Carboxylate Auxiliary
Ling, Peng-Xiang; et al, Chemistry - A European Journal, 2015, 21(48), 17503-17507

Synthetic Routes 21

Reaction Conditions
Reference
Carboxylic Acids: Synthesis from alkenes (excluding reactions with carboxylic acid derivatives)
Evano, G., Science of Synthesis, 2006, 20, 205-240

Synthetic Routes 22

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Palladium-Catalyzed β-Mesylation of Simple Amide via Primary sp3 C-H Activation
Zhao, Ren; et al, Organic Letters, 2017, 19(7), 1768-1771

Synthetic Routes 23

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt; overnight, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 -78 °C; -78 °C → rt; overnight, rt
2.3 Reagents: Water ;  0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

2,2-Dimethylhexanoic acid Raw materials

2,2-Dimethylhexanoic acid Preparation Products

2,2-Dimethylhexanoic acid Related Literature

  • 1. A comparison of the effectiveness of sulphuric acid and trifluoromethanesulphonic acid in Koch carboxylation reactions
    Brian L. Booth,Teymour A. El-Fekky J. Chem. Soc. Perkin Trans. 1 1979 2441
  • 2. 321. Reduction by dissolving metals. Part VII. The reactivity of mesomeric anions in relation to the reduction of benzene rings

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Amadis Chemical Company Limited
(CAS:813-72-9)2,2-Dimethylhexanoic acid
A840112
Purity:99%
Quantity:5g
Price ($):293.0